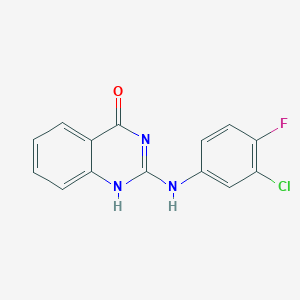![molecular formula C16H13BrN2O4S2 B254167 methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B254167.png)
methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. However, it is believed that the compound exerts its cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells. This is thought to occur through the activation of various signaling pathways, including the p53 and MAPK pathways.
Biochemical and Physiological Effects:
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxic activity, it has been found to exhibit anti-inflammatory and antioxidant properties. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate in lab experiments is its potent cytotoxic activity against cancer cells. This makes it an attractive candidate for the development of new anticancer drugs. However, one limitation is that the compound is relatively unstable and can degrade over time, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate. One area of interest is in further elucidating the compound's mechanism of action and identifying the specific signaling pathways that it targets. Another area of focus is in developing more stable analogs of the compound that can be used in lab experiments and potentially in clinical trials. Additionally, researchers are exploring the potential of using the compound in combination with other drugs or therapies to enhance its anticancer effects.
Métodos De Síntesis
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can be synthesized using a variety of methods. One common method involves the reaction between 5-bromo-1-methyl-2-oxoindolin-3-ylidene)malononitrile and 2-thioxo-4-oxo-1,3-thiazolidine-5-carboxylic acid methyl ester in the presence of a base such as triethylamine. The reaction mixture is then heated under reflux conditions, and the product is obtained after purification.
Aplicaciones Científicas De Investigación
Methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is in the development of new drugs for the treatment of cancer. Studies have shown that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Nombre del producto |
methyl 2-[5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
|---|---|
Fórmula molecular |
C16H13BrN2O4S2 |
Peso molecular |
441.3 g/mol |
Nombre IUPAC |
methyl 2-[(5Z)-5-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C16H13BrN2O4S2/c1-7(15(22)23-3)19-14(21)12(25-16(19)24)11-9-6-8(17)4-5-10(9)18(2)13(11)20/h4-7H,1-3H3/b12-11- |
Clave InChI |
PTBXEZGUFVHQDJ-QXMHVHEDSA-N |
SMILES isomérico |
CC(C(=O)OC)N1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)C)/SC1=S |
SMILES |
CC(C(=O)OC)N1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)C)SC1=S |
SMILES canónico |
CC(C(=O)OC)N1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)C)SC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)

![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![2,4-dimethyl-N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B254091.png)
![2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]-N-pentylacetamide](/img/structure/B254092.png)
![N-[4-({[5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methoxyphenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B254094.png)
![N-(3-chlorophenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254096.png)
![N-(2-ethylphenyl)-2-[2-methyl-4-(2-thienyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B254097.png)


![7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254103.png)

![Methyl 2-({[5-chloro-2-(propylsulfonyl)-4-pyrimidinyl]carbonyl}amino)-5-(2-cyano-1-methylvinyl)-4-methyl-3-thiophenecarboxylate](/img/structure/B254106.png)